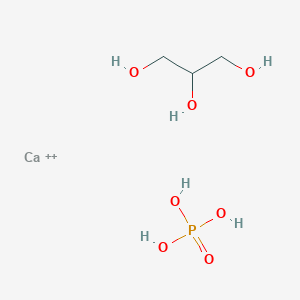

Calcium glycerol phosphoric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: One method of preparing calcium glycerophosphate involves adding calcium chloride to water under stirring, followed by the addition of glycerophosphate. The mixture is heated for the reaction to occur, and the pH is controlled using glutamic acid. After the reaction is complete, solid-liquid separation is carried out while the solution is hot, and the calcium glycerophosphate is obtained after drying .

Another method involves putting glycerol, monocalcium phosphate, and phosphoric acid into an agitated reactor in proportion, with a small amount of citric acid added to undergo a synthetic reaction. The mixture is then diluted, filtered, concentrated, precipitated, and dried .

Industrial Production Methods: The industrial production of calcium glycerophosphate typically follows the synthetic routes mentioned above, with a focus on optimizing reaction conditions to ensure high yield and purity. The process is designed to be simple, cost-effective, and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Calcium glycerophosphate can undergo various chemical reactions, including acid-base reactions and esterification. It can react with strong acids and bases to form different salts and esters .

Common Reagents and Conditions: Common reagents used in reactions with calcium glycerophosphate include hydrochloric acid, phosphoric acid, and calcium chloride. The reactions typically occur under controlled pH and temperature conditions to ensure the desired products are formed .

Major Products Formed: The major products formed from reactions involving calcium glycerophosphate include calcium salts, phosphates, and esters. These products have various applications in food, pharmaceuticals, and industrial processes .

Scientific Research Applications

Calcium glycerophosphate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a source of calcium and phosphate ions. In biology and medicine, it is used as a dietary supplement to treat low levels of calcium and phosphate, and as an ingredient in dental products to prevent dental caries . In industry, it is used in the production of animal feed additives and as a component in various food products .

Mechanism of Action

The mechanism of action of calcium glycerophosphate involves several pathways. It promotes plaque-pH buffering, elevates plaque calcium and phosphate levels, and directly interacts with dental minerals to increase acid resistance and enamel mineralization . These effects help prevent dental caries and improve overall dental health.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to calcium glycerophosphate include other calcium salts such as calcium acetate and calcium phosphate, as well as phosphoglycerides and phospholipids .

Uniqueness: Calcium glycerophosphate is unique in its ability to provide both calcium and phosphate ions, making it an effective supplement for treating deficiencies in these minerals. Its use in dental products also sets it apart from other calcium salts, as it has specific benefits for dental health .

Conclusion

Calcium glycerol phosphoric acid, or calcium glycerophosphate, is a versatile compound with numerous applications in food, medicine, and industry. Its unique properties and mechanisms of action make it an important ingredient in various products, particularly in dental care and dietary supplements.

Properties

Molecular Formula |

C3H11CaO7P+2 |

|---|---|

Molecular Weight |

230.17 g/mol |

IUPAC Name |

calcium;phosphoric acid;propane-1,2,3-triol |

InChI |

InChI=1S/C3H8O3.Ca.H3O4P/c4-1-3(6)2-5;;1-5(2,3)4/h3-6H,1-2H2;;(H3,1,2,3,4)/q;+2; |

InChI Key |

FPGFONSIRVLMCV-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CO)O)O.OP(=O)(O)O.[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12442495.png)

![4-Methoxy-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12442524.png)

![1-[4-(4-Chloro-3-ethylphenoxy)phenyl]ethanone](/img/structure/B12442534.png)